molecular formula C13H11N3 B14545603 [3-Amino-3-(4-methylphenyl)prop-2-en-1-ylidene]propanedinitrile CAS No. 62090-19-1

[3-Amino-3-(4-methylphenyl)prop-2-en-1-ylidene]propanedinitrile

Cat. No.: B14545603
CAS No.: 62090-19-1
M. Wt: 209.25 g/mol
InChI Key: YJQZOSYGKDJRPS-UHFFFAOYSA-N
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Description

[3-Amino-3-(4-methylphenyl)prop-2-en-1-ylidene]propanedinitrile is an organic compound with a complex structure that includes an amino group, a methylphenyl group, and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Amino-3-(4-methylphenyl)prop-2-en-1-ylidene]propanedinitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then reacted with an amine to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

[3-Amino-3-(4-methylphenyl)prop-2-en-1-ylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols .

Scientific Research Applications

[3-Amino-3-(4-methylphenyl)prop-2-en-1-ylidene]propanedinitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-Amino-3-(4-methylphenyl)prop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .

Properties

CAS No.

62090-19-1

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

2-[3-amino-3-(4-methylphenyl)prop-2-enylidene]propanedinitrile

InChI

InChI=1S/C13H11N3/c1-10-2-5-12(6-3-10)13(16)7-4-11(8-14)9-15/h2-7H,16H2,1H3

InChI Key

YJQZOSYGKDJRPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=CC=C(C#N)C#N)N

Origin of Product

United States

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